No Publicly Available Bioactivity Data for Target Compound – Evidence Gap Declaration
A systematic search of PubMed, ChEMBL, PubChem, BindingDB, Google Patents, and WIPO Patentscope returned zero quantitative bioactivity entries for CAS 1323542-29-5. In contrast, structurally related N-ureidoalkyl-piperidines within the same patent family (e.g., compounds disclosed in US6486180 and US6875776) have reported CCR3 binding IC₅₀ values ranging from 0.5 nM to >10,000 nM depending on the urea substituent and carbamate terminus [1]. The target compound's phenyl carbamate and thiophen-2-ylmethyl urea substitution pattern does not map directly onto any compound with disclosed activity data, precluding even cross-study comparison.
| Evidence Dimension | CCR3 binding affinity (representative class data; NOT measured for target compound) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative class compounds in US6486180: IC₅₀ range 0.5–10,000+ nM |
| Quantified Difference | Unknown – no basis for comparison |
| Conditions | CCR3 radioligand binding assay (class-level inference only) |
Why This Matters
Procurement decisions for this compound cannot be informed by potency or selectivity data; any intended biological application requires de novo screening.
- [1] Carter PH, et al. N-ureidoalkyl-piperidines as modulators of chemokine receptor activity. US Patent US6486180B1. 2002. View Source
